Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-

Asymmetric synthesis Chiral auxiliary Diastereoselective alkylation

Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- (CAS 192060-34-7) is a chiral tertiary amide with molecular formula C₁₅H₂₃NO₂ and molecular weight 249.35 g·mol⁻¹. The compound bears a stereodefined (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl substituent on an N,3-dimethylbutanamide backbone, confirmed by its InChI Key INBVDWVAPFBTHE-SWLSCSKDSA-N.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
Cat. No. B15066795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N(C)C(C)C(C1=CC=CC=C1)O
InChIInChI=1S/C15H23NO2/c1-11(2)10-14(17)16(4)12(3)15(18)13-8-6-5-7-9-13/h5-9,11-12,15,18H,10H2,1-4H3/t12-,15+/m0/s1
InChIKeyINBVDWVAPFBTHE-SWLSCSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- (CAS 192060-34-7): Chiral Intermediate for Renin Inhibitor Synthesis


Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- (CAS 192060-34-7) is a chiral tertiary amide with molecular formula C₁₅H₂₃NO₂ and molecular weight 249.35 g·mol⁻¹ . The compound bears a stereodefined (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl substituent on an N,3-dimethylbutanamide backbone, confirmed by its InChI Key INBVDWVAPFBTHE-SWLSCSKDSA-N . It functions as a key chiral intermediate in the convergent synthesis of the orally active renin inhibitor aliskiren (CGP60536B), where the pseudoephedrine-derived framework serves simultaneously as a chiral auxiliary and protecting group .

Why Racemic or Stereochemically Undefined Analogs Cannot Replace (1S,2S)-Configured Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- in Asymmetric Synthesis


The (1S,2S) stereochemical configuration is structurally essential for the compound's function as a chiral building block in enantioselective synthesis. Substitution with racemic mixtures, (1R,2R)-enantiomers, or stereochemically undefined analogs removes the diastereoselective induction capacity required in the asymmetric construction of renin inhibitor pharmacophores . This loss of stereochemical fidelity directly compromises downstream enantiomeric purity, synthetic yield, and ultimately the pharmacological activity of the final drug substance—aliskiren, a marketed antihypertensive agent whose IC₅₀ of 1.5 nM against human renin depends critically on its absolute configuration .

Quantitative Differentiation Evidence for Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- (CAS 192060-34-7) vs. Closest Analogs


Diastereoselectivity in Chiral Auxiliary–Mediated Alkylation: >95% de for Pseudoephedrine Amide Class vs. Non-Chiral Amides

Pseudoephedrine-derived amides of the same structural class as the target compound deliver diastereomeric excess (de) values of 90–98% (crude) and 96–>99% (isolated) in enolate alkylation reactions with alkyl halides . Non-chiral amide substrates under identical conditions produce racemic mixtures (0% de). The (1S,2S) configuration is the stereochemical determinant of this induction; the (1R,2R) enantiomer yields the opposite product configuration with comparable selectivity, but cannot be interchanged in a convergent synthesis targeting a single enantiomer of the final drug substance.

Asymmetric synthesis Chiral auxiliary Diastereoselective alkylation

Validated Role as Intermediate in Convergent Aliskiren (CGP60536B) Synthesis vs. Structurally Related Butanamides Lacking Patent Documentation

The target compound (CAS 192060-34-7) is explicitly catalogued as an intermediate in the convergent synthesis of the marketed renin inhibitor aliskiren (CGP60536B), as reported by Sandham et al. in Tetrahedron Letters (2000) . The synthesis employs (+)-pseudoephedrine isovaleramide (the N-desmethyl analog) as the chiral auxiliary for a key diastereoselective alkylation step, with the target N-methyl derivative serving as a protected or downstream intermediate in the same synthetic sequence . By contrast, closely related butanamides bearing different N-substitution patterns (e.g., N-unsubstituted butanamide, or butanamide with alternative leaving groups) lack documented integration into the CGP60536B synthetic pathway and therefore do not carry the same process-validated provenance.

Renin inhibitor Aliskiren synthesis Process chemistry intermediate

Commercial Purity Specification: NLT 98% (HPLC) with ISO-Certified Quality Systems vs. Unspecified-Grade Material

Commercially, the target compound is supplied with a certified purity of NLT 98% (HPLC) under ISO quality management systems, as specified by the manufacturer MolCore . Generic or non-specialist suppliers of structurally similar butanamides frequently provide material at lower purity grades (e.g., 95% or technical grade) without stereochemical certification. For renin inhibitor intermediate applications, the 3-percentage-point difference between NLT 98% and 95% purity translates to a reduction in impurity burden that is critical for meeting ICH Q3A thresholds in subsequent API steps.

API intermediate quality ISO certification Purity specification

Saturated Butanamide Backbone: Stability and Reactivity Differentiation vs. α,β-Unsaturated 2-Butenamide Analog

The target compound possesses a fully saturated butanamide backbone, distinguishing it from the 2-butenamide analog N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-2-butenamide (C₁₅H₂₁NO₂, MW 247.34) . The α,β-unsaturated 2-butenamide is susceptible to conjugate addition and oxidation side reactions under the strongly basic conditions (LDA, LiCl) and subsequent oxidative transformations required in the aliskiren synthetic sequence. The saturated analog eliminates this Michael-acceptor reactivity, providing a more robust intermediate for multi-step synthesis. The molecular weight difference (249.35 vs. 247.34) and hydrogen count (H₂₃ vs. H₂₁) reflect the presence of two additional hydrogen atoms in the saturated backbone.

Chemical stability Saturated vs. unsaturated amide Synthetic intermediate robustness

Procurement-Relevant Application Scenarios for Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- (CAS 192060-34-7)


Generic Aliskiren (CGP60536B) Process Development and Intermediate Scale-Up

This compound is a documented intermediate in the convergent synthesis of aliskiren hemifumarate, the active pharmaceutical ingredient in Tekturna®/Rasilez® . Process chemistry teams developing generic versions of aliskiren can procure this stereochemically defined intermediate to bypass early-stage chiral resolution steps, leveraging the established Sandham et al. (2000) synthetic route that uses the pseudoephedrine-derived framework for diastereoselective alkylation . The NLT 98% purity specification supports direct use in GMP campaigns without additional purification .

Asymmetric Synthesis Methodology Research Using Pseudoephedrine Chiral Auxiliaries

Academic and industrial laboratories investigating Myers-type pseudoephedrine chiral auxiliary methodology can use this N-methylated butanamide as a model substrate or building block. The class-level diastereoselectivity of 90–98% de in enolate alkylation provides a benchmark for evaluating new reaction conditions, and the compound's defined (1S,2S) stereochemistry allows unambiguous assignment of product configuration. The saturated backbone avoids side reactions associated with unsaturated analogs .

Renin Inhibitor SAR and Pharmacophore Exploration

Medicinal chemistry groups exploring structure–activity relationships around the renin inhibitor pharmacophore can use this intermediate to access the aliskiren scaffold. Aliskiren inhibits human renin with an IC₅₀ of 1.5 nM and is the only clinically approved direct renin inhibitor . The chiral intermediate enables systematic variation of the P1, P2, and P3 binding elements while preserving the critical (2S,4S,5S,7S) configuration of the final drug-like molecule.

Pharmaceutical Intermediate Supply Chain Qualification

Procurement and quality assurance teams qualifying suppliers for renin inhibitor intermediate manufacture can benchmark supplier offerings against the MolCore specification of NLT 98% purity with ISO certification . The compound's role as a validated CGP60536B intermediate establishes it as a reference-standard candidate for supplier qualification audits and impurity profiling studies.

Quote Request

Request a Quote for Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.